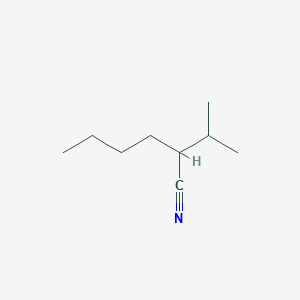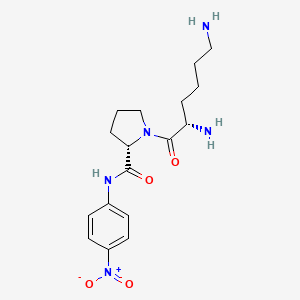
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-lysine and L-proline with a nitrophenyl group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring consistent quality and scalability. The purification process often includes techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The lysine and proline residues can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alaninamide, L-lysyl-N-(4-nitrophenyl)-: Similar structure but with alanine instead of proline.
L-Lysyl-N-(4-nitrophenyl)-L-alaninamide: Another similar compound with alanine replacing proline.
Uniqueness
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide is unique due to the presence of proline, which introduces a cyclic structure, potentially affecting its conformational flexibility and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs .
Propriétés
Numéro CAS |
60189-45-9 |
|---|---|
Formule moléculaire |
C17H25N5O4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N5O4/c18-10-2-1-4-14(19)17(24)21-11-3-5-15(21)16(23)20-12-6-8-13(9-7-12)22(25)26/h6-9,14-15H,1-5,10-11,18-19H2,(H,20,23)/t14-,15-/m0/s1 |
Clé InChI |
UIMHQLCBLTTYDX-GJZGRUSLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




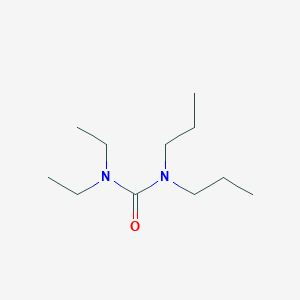
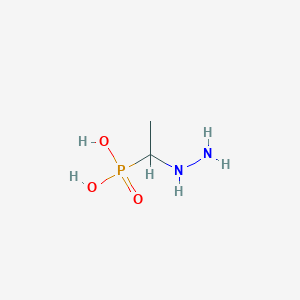
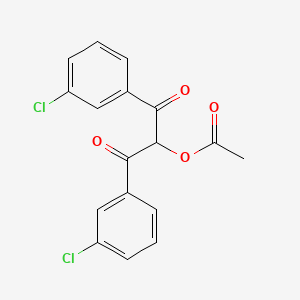
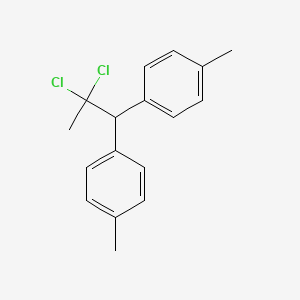
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
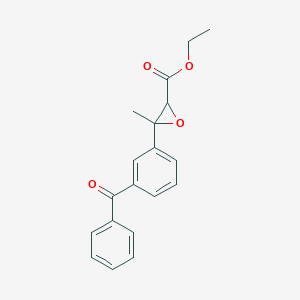
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
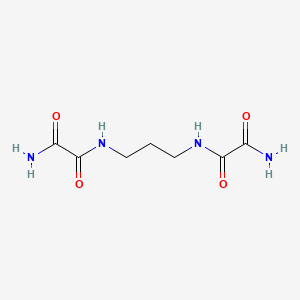
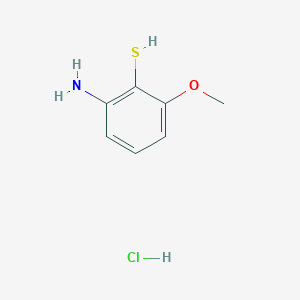

![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
